molecular formula C8H6BrClN4 B1372773 1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole CAS No. 1094333-70-6

1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole

Cat. No.: B1372773
CAS No.: 1094333-70-6
M. Wt: 273.52 g/mol
InChI Key: GARANGMNWQXXQG-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromophenyl group and a chloromethyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 2-bromobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cyclization process. The reaction can be represented as follows:

2-bromobenzyl chloride+sodium azideThis compound\text{2-bromobenzyl chloride} + \text{sodium azide} \rightarrow \text{this compound} 2-bromobenzyl chloride+sodium azide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Cyclization Reactions: The tetrazole ring can undergo cyclization reactions with other reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromophenyl and chloromethyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring itself can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-bromophenyl)-1H-1,2,3,4-tetrazole: Lacks the chloromethyl group, leading to different chemical properties and reactivity.

    1-(2-chlorophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole:

    1-(2-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole: Contains a methyl group instead of a chloromethyl group, leading to different chemical behavior.

Uniqueness

1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both bromophenyl and chloromethyl groups, which confer specific chemical properties and reactivity

Properties

IUPAC Name

1-(2-bromophenyl)-5-(chloromethyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN4/c9-6-3-1-2-4-7(6)14-8(5-10)11-12-13-14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARANGMNWQXXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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